Bis(3,5-difluorophenyl)sulfoxide
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Overview
Description
Bis(3,5-difluorophenyl)sulfoxide: is an organosulfur compound with the molecular formula C₁₂H₆F₄OS and a molecular weight of 274.23 g/mol . This compound is characterized by the presence of two 3,5-difluorophenyl groups attached to a sulfoxide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxidation of Bis(3,5-difluorophenyl)sulfide: One common method involves the oxidation of bis(3,5-difluorophenyl)sulfide using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.
Sulfoxidation Reaction: Another method involves the direct sulfoxidation of 3,5-difluorophenyl compounds using reagents like sodium periodate or potassium permanganate.
Industrial Production Methods: : Industrial production typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Bis(3,5-difluorophenyl)sulfoxide can undergo further oxidation to form sulfone derivatives.
Reduction: It can be reduced back to bis(3,5-difluorophenyl)sulfide using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid, sodium periodate, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Sulfone Derivatives: Formed through oxidation reactions.
Sulfide Derivatives: Formed through reduction reactions.
Substituted Phenyl Compounds: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Reagent in Organic Synthesis: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Photoresist Compositions: Utilized in the formation of positive photoresist compositions and patterns.
Biology and Medicine
Potential Therapeutic Agent: Investigated for its potential use as a therapeutic agent due to its unique chemical properties.
Industry
Mechanism of Action
Molecular Targets and Pathways: : The mechanism of action of bis(3,5-difluorophenyl)sulfoxide involves its interaction with various molecular targets, including enzymes and receptors. The sulfoxide functional group can participate in redox reactions, influencing cellular pathways and biochemical processes . The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological research .
Comparison with Similar Compounds
Similar Compounds
Bis(3,5-difluorophenyl)sulfide: The reduced form of bis(3,5-difluorophenyl)sulfoxide, lacking the sulfoxide functional group.
Bis(3,5-difluorophenyl)sulfone: The oxidized form, containing a sulfone functional group instead of a sulfoxide.
Bis(4-fluorophenyl)sulfoxide: A similar compound with fluorine atoms in the para position.
Uniqueness: : this compound is unique due to the presence of fluorine atoms in the meta position, which significantly influences its chemical reactivity and stability.
Properties
IUPAC Name |
1-(3,5-difluorophenyl)sulfinyl-3,5-difluorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F4OS/c13-7-1-8(14)4-11(3-7)18(17)12-5-9(15)2-10(16)6-12/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZWUMHFBYQZRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)S(=O)C2=CC(=CC(=C2)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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